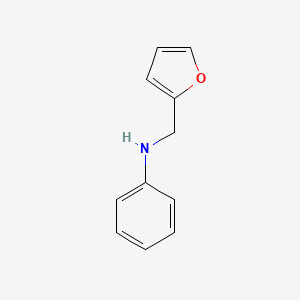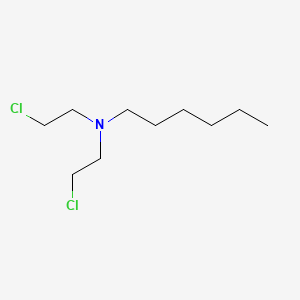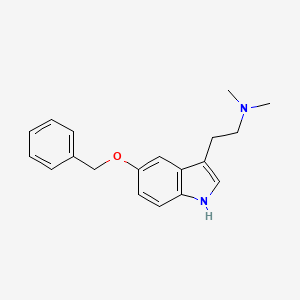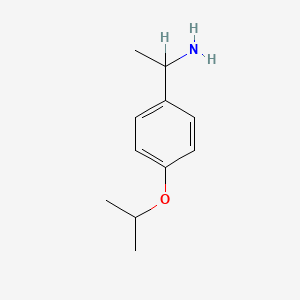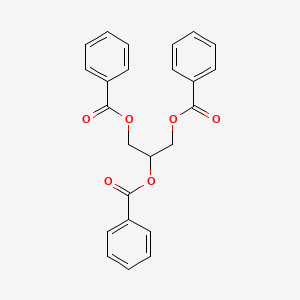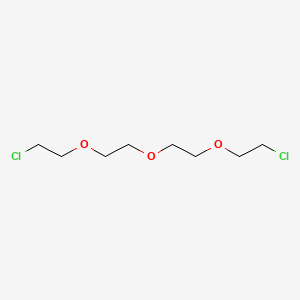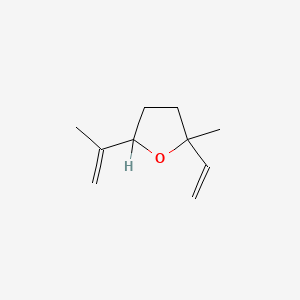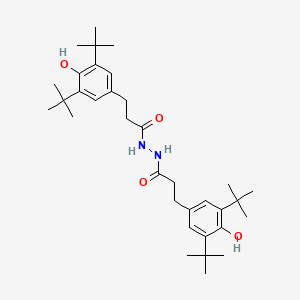
Di-p-tolyl sulfone
Vue d'ensemble
Description
Di-p-tolyl sulfone (DTS) is a chemical compound composed of two tolyl sulfone molecules connected by a sulfur atom. It is a colorless solid that is insoluble in water and has a molecular weight of 252.38 g/mol. DTS is a relatively new compound, first synthesized in the early 1970s, and has been used in a variety of scientific applications, including drug synthesis and biochemical research.
Applications De Recherche Scientifique
Synthèse de p-tolylpyridines isomères
Di-p-tolyl sulfone: est utilisé dans la synthèse de p-tolylpyridines isomères par décomposition photochimique . Ce processus est important dans la production de composés utilisés dans diverses industries chimiques, notamment les produits pharmaceutiques et les produits agrochimiques.
Additifs anti-usure et de résistance à la charge
Le composé présente d'excellentes propriétés anti-usure et de résistance à la charge extrême. Il est utilisé comme additif dans les lubrifiants pour améliorer les performances et la longévité des systèmes mécaniques .
Dispositifs de stockage d'énergie
Di-p-tolyl disulfures: , un composé apparenté, présente un potentiel d'utilisation dans les dispositifs de stockage d'énergie. Sa capacité à subir des transitions de phase sous pression le rend adapté aux applications dans la technologie des batteries, où il peut aider à absorber les contraintes et à améliorer la stabilité .
Pesticides agricoles
Les sulfures, y compris les dérivés de la this compound, sont utilisés dans le développement de pesticides agricoles. Leurs propriétés chimiques leur permettent d'être efficaces dans la lutte antiparasitaire, contribuant à la protection des cultures et à l'amélioration des rendements .
Applications pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés de la this compound sont étudiés pour leurs propriétés médicinales. Ils sont étudiés pour une utilisation dans la synthèse de médicaments et comme intermédiaires dans la production de divers produits pharmaceutiques .
Photovoltaïque
Les dérivés du composé sont également étudiés pour leur application dans le photovoltaïque. Ils sont considérés dans la conception de cellules solaires et d'autres dispositifs qui convertissent la lumière en électricité, contribuant ainsi aux solutions d'énergie renouvelable .
Préparation de lubrifiants
La this compound est impliquée dans la préparation de lubrifiants. Sa stabilité chimique et sa résistance à la dégradation à haute température en font un composant idéal dans les lubrifiants haute performance .
Recherche sur la structure cristalline
Le composé est utilisé dans la recherche sur la structure cristalline, en particulier pour comprendre les transitions de phase et les stabilités entre différentes phases. Cette recherche est cruciale pour la conception de matériaux ayant les propriétés souhaitées pour diverses applications industrielles .
Mécanisme D'action
While the specific mechanism of action for Di-p-tolyl sulfone is not mentioned in the search results, it was confirmed that this compound acts as both a deprotonation promoter and a recombination inhibitor, which enhances the acid-generation efficiency and improves the performance of CARs in lithographies using ionizing radiation such as EUV and electron beams .
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCYAIVOIUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060518 | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Di-p-tolyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
599-66-6 | |
| Record name | 1,1′-Sulfonylbis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethyldiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Dimethyldiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMK3ZM7GGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Di-p-tolyl sulfone behave under UV irradiation, and what are the implications of this behavior?
A1: [, ] this compound undergoes photolysis upon exposure to UV light, breaking down into reactive species. Interestingly, when photolyzed in pyridine, this compound generates a mixture of isomeric p-tolylpyridines (α, β, and γ) with a distinct isomer distribution ratio (β>α>γ) compared to other compounds like Di-p-tolyl sulfoxide and sulfide. This suggests a unique photochemical reaction mechanism specific to the sulfone. [] Furthermore, the addition of acetone significantly accelerates this photochemical conversion process, highlighting the potential for influencing reaction rates through solvent selection. []
Q2: What role does this compound play in chemically amplified resists?
A2: [, , ] this compound acts as an acid-generating promoter (AGP) in chemically amplified resists (CARs). These resists are crucial for lithographic techniques like extreme ultraviolet (EUV) lithography used in semiconductor manufacturing. This compound enhances acid generation efficiency, a key factor in resist performance. It achieves this through two primary mechanisms: promoting deprotonation reactions and inhibiting recombination between ionized polymer and electrons. [, ] This results in improved sensitivity, resolution, and line edge roughness (LWR) in CARs. [, ]
Q3: How does the structure of this compound relate to its function as an acid-generating promoter?
A3: [, ] The structure of this compound is crucial for its function as an AGP. The presence of the electron-withdrawing sulfone group (SO2) increases the acidity of the adjacent protons on the tolyl rings. This facilitates the deprotonation process, a crucial step in acid generation within the resist material upon exposure to radiation. [] Further studies could explore how modifications to the tolyl rings, such as the introduction of different substituents, affect the AGP activity of this compound derivatives.
Q4: Are there any isotopic effects observed in reactions involving this compound?
A4: [] Yes, isotopic effects have been observed when this compound is photolyzed in a mixture of pyridine and deuterated pyridine (pyridine-d5). The resulting p-tolylpyridines exhibit slightly higher ratios of hydrogen to deuterium (YH/YD) than unity. This indicates a slight preference for hydrogen abstraction over deuterium abstraction during the photochemical reaction. [] This information contributes to a deeper understanding of the reaction mechanism and the factors influencing product distribution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




